molecular formula C6H7N3 B1289726 1-ethyl-1H-pyrazole-3-carbonitrile CAS No. 1006471-40-4

1-ethyl-1H-pyrazole-3-carbonitrile

Cat. No. B1289726
CAS RN: 1006471-40-4
M. Wt: 121.14 g/mol
InChI Key: HUECRBCJOIYWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. The compound of interest, while not directly synthesized or analyzed in the provided papers, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, a one-pot, multicomponent-tandem synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives is reported using an electrochemically induced condensation process . Similarly, ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives are synthesized by reacting ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide . These methods demonstrate the versatility of pyrazole synthesis, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile is confirmed by IR, NMR, HRMS, UV-vis spectroscopy, and X-ray single-crystal determination . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) are also employed to analyze the molecular geometry and vibrational frequencies . These approaches could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is explored through various chemical reactions. For instance, the synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds is described, showcasing the regioselectivity and good yields of the reaction . Additionally, a one-pot, three-component condensation reaction is used to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles . These reactions highlight the potential pathways that could be explored for the chemical modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are crucial for their potential applications. For example, the crystal and molecular structure of 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile is analyzed, revealing intermolecular interactions that stabilize the crystal structure . Antioxidant properties and DFT calculations are performed for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, providing insights into its reactivity and stability . These studies suggest that similar analyses could be conducted to understand the properties of this compound.

Future Directions

Research into pyrazole derivatives is ongoing, with a focus on developing eco-friendly and resource-efficient synthetic methodologies . The structural diversity of these compounds allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

properties

IUPAC Name

1-ethylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECRBCJOIYWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599121
Record name 1-Ethyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006471-40-4
Record name 1-Ethyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.